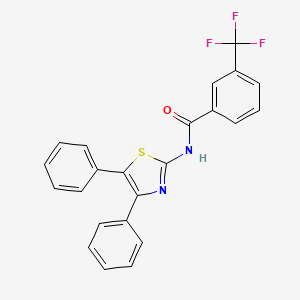
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15F3N2OS and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Thiazole Moiety : Contributes to biological activity through electron-withdrawing effects.
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Phenyl Rings : Provide steric bulk that can influence the interaction with enzymes or receptors.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazoles possess cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| This compound | MCF7 (breast cancer) | TBD | Ongoing studies |
The structure-activity relationship (SAR) analysis suggests that the presence of both the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity. For example, electron-donating groups on the phenyl ring have been associated with increased activity.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial effects against various pathogens. A study evaluating a series of thiazole-containing compounds found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table outlines some findings:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL | |
| Thiazole Derivative B | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | Ongoing studies |
These findings indicate a promising avenue for further development of this compound as a potential antimicrobial agent.
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various thiazole derivatives for their anticancer activity against multiple cell lines. The study highlighted that modifications to the thiazole structure significantly influenced cytotoxicity profiles. Compounds with additional methyl or halogen substituents on the phenyl rings showed enhanced activity compared to their unsubstituted counterparts.
Mechanistic Insights
Molecular dynamics simulations have been employed to understand the interaction of thiazole derivatives with target proteins involved in cancer pathways. For instance, one study demonstrated that certain thiazole compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2OS/c24-23(25,26)18-13-7-12-17(14-18)21(29)28-22-27-19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLQFCPSHBYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














